Cas no 2442597-64-8 (3-Bromo-6-chloro-2,5-dimethylpyridine)

3-ブロモ-6-クロロ-2,5-ジメチルピリジンは、高純度のハロゲン化ピリジン誘導体であり、医農薬中間体や有機合成における重要な構築ブロックとして利用されます。分子内にブロモ基とクロロ基を有するため、パラジウムカップリング反応や求核置換反応など、多様な官能基変換が可能です。2,5位のメチル基による立体障害効果により、選択的反応性が期待できる点が特徴です。高い化学的安定性を有し、保管・取扱いが比較的容易なため、精密有機合成における信頼性の高い試薬として研究開発分野で重宝されています。

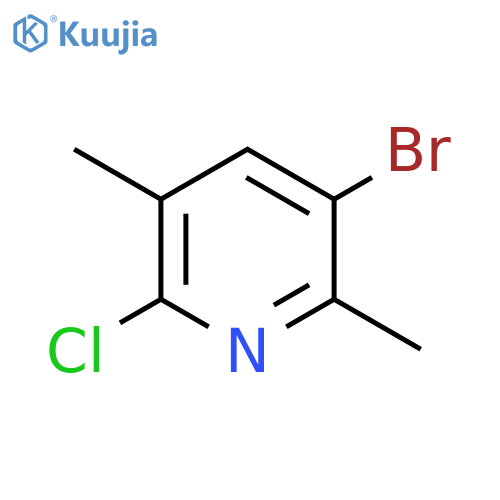

2442597-64-8 structure

商品名:3-Bromo-6-chloro-2,5-dimethylpyridine

3-Bromo-6-chloro-2,5-dimethylpyridine 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-6-chloro-2,5-dimethylpyridine

- 5-bromo-2-chloro-3,6-dimethylpyridine

- D81185

- 2442597-64-8

- SCHEMBL17408873

- AKOS037649378

- CS-0162575

- BS-18135

-

- インチ: 1S/C7H7BrClN/c1-4-3-6(8)5(2)10-7(4)9/h3H,1-2H3

- InChIKey: WJYWIIKJRQAUEB-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(C)=C(N=C1C)Cl

計算された属性

- せいみつぶんしりょう: 218.94504g/mol

- どういたいしつりょう: 218.94504g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 120

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 12.9

3-Bromo-6-chloro-2,5-dimethylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P01KKR0-25mg |

3-Bromo-6-chloro-2,5-dimethylpyridine |

2442597-64-8 | 97% | 25mg |

$19.00 | 2024-05-21 | |

| 1PlusChem | 1P01KKR0-5g |

3-Bromo-6-chloro-2,5-dimethylpyridine |

2442597-64-8 | 97% | 5g |

$1108.00 | 2024-05-21 | |

| Aaron | AR01KKZC-5g |

3-Bromo-6-Chloro-2,5-Dimethylpyridine |

2442597-64-8 | 97% | 5g |

$1132.00 | 2025-02-12 | |

| Aaron | AR01KKZC-250mg |

3-Bromo-6-Chloro-2,5-Dimethylpyridine |

2442597-64-8 | 97% | 250mg |

$108.00 | 2025-02-12 | |

| Aaron | AR01KKZC-1g |

3-Bromo-6-Chloro-2,5-Dimethylpyridine |

2442597-64-8 | 97% | 1g |

$324.00 | 2025-02-12 | |

| 1PlusChem | 1P01KKR0-100mg |

3-Bromo-6-chloro-2,5-dimethylpyridine |

2442597-64-8 | 97% | 100mg |

$53.00 | 2024-05-21 | |

| 1PlusChem | 1P01KKR0-250mg |

3-Bromo-6-chloro-2,5-dimethylpyridine |

2442597-64-8 | 97% | 250mg |

$103.00 | 2024-05-21 | |

| 1PlusChem | 1P01KKR0-1g |

3-Bromo-6-chloro-2,5-dimethylpyridine |

2442597-64-8 | 97% | 1g |

$307.00 | 2024-05-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KG681-50mg |

3-Bromo-6-chloro-2,5-dimethylpyridine |

2442597-64-8 | 97% | 50mg |

218.0CNY | 2021-07-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KG681-200mg |

3-Bromo-6-chloro-2,5-dimethylpyridine |

2442597-64-8 | 97% | 200mg |

547.0CNY | 2021-07-17 |

3-Bromo-6-chloro-2,5-dimethylpyridine 関連文献

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

2442597-64-8 (3-Bromo-6-chloro-2,5-dimethylpyridine) 関連製品

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量